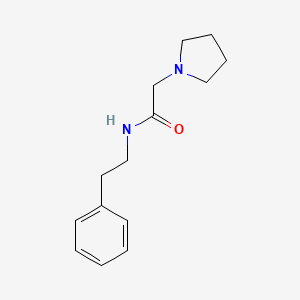![molecular formula C19H29N3O B4673675 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4673675.png)
4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide
説明
4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as PBP or NPPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBP is a potent inhibitor of the chloride channel, which plays a significant role in various physiological processes, including muscle contraction, cell volume regulation, and neuronal excitability.
作用機序
4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide exerts its inhibitory effects on chloride channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel, which prevents the movement of chloride ions across the membrane. This inhibition of chloride channels has been shown to have significant effects on various physiological processes, including muscle contraction, cell volume regulation, and neuronal excitability.
Biochemical and Physiological Effects
The inhibition of chloride channels by this compound has been shown to have significant biochemical and physiological effects. In muscle cells, the inhibition of chloride channels by this compound leads to a reduction in muscle contraction, which has been shown to be beneficial in various muscle-related disorders. In neuronal cells, the inhibition of chloride channels by this compound leads to a reduction in neuronal excitability, which has been shown to be beneficial in various neurological disorders. Additionally, the inhibition of chloride channels by this compound has been shown to have significant effects on cell volume regulation, which has implications for various pathological conditions, including edema and ischemia.
実験室実験の利点と制限
4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has several advantages for lab experiments. Firstly, it is a potent and selective inhibitor of chloride channels, making it a valuable tool for studying the role of these channels in various physiological and pathological conditions. Secondly, this compound is relatively stable and can be easily synthesized, making it a cost-effective tool for lab experiments. However, there are also limitations to the use of this compound in lab experiments. Firstly, this compound has been shown to have off-target effects on other ion channels, which may complicate the interpretation of results. Secondly, the inhibition of chloride channels by this compound may have significant physiological effects, which may make it difficult to distinguish between the direct effects of this compound and the indirect effects of chloride channel inhibition.
将来の方向性
There are several future directions for the study of 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide. Firstly, further research is needed to elucidate the precise mechanism of action of this compound on chloride channels. Secondly, the potential therapeutic applications of this compound in various pathological conditions need to be further explored. Finally, the development of more potent and selective inhibitors of chloride channels based on the structure of this compound may have significant implications for the treatment of various diseases.
科学的研究の応用
4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research involves the study of chloride channels, which play a significant role in various physiological processes. This compound has been shown to be a potent inhibitor of chloride channels, making it a valuable tool for studying the role of these channels in various physiological and pathological conditions.
特性
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(20-10-5-15-21-11-1-2-12-21)18-8-6-17(7-9-18)16-22-13-3-4-14-22/h6-9H,1-5,10-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXFSTNCXMBIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4673599.png)
![3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4673610.png)
![8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4673617.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B4673631.png)
![N-{4-[N-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-1-benzothiophene-3-carboxamide](/img/structure/B4673638.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4673641.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4673656.png)
![3-methyl-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4673666.png)
![1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B4673674.png)
![2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4673691.png)

![N-[({2-[4-(dimethylamino)phenyl]-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-3-propoxybenzamide](/img/structure/B4673705.png)